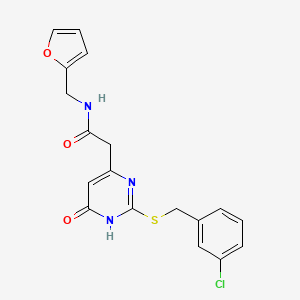

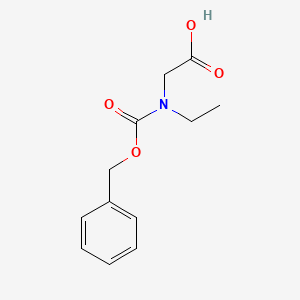

N-Cbz-N-éthyl-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Cbz-N-ethyl-glycine” is a derivative of glycine with a benzyloxycarbonyl protecting group attached to the nitrogen . It is typically used in dipeptide synthesis .

Synthesis Analysis

The synthesis of “N-Cbz-N-ethyl-glycine” involves the use of benzyl chloroformate and 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane . The reaction is catalyzed by iron (II) sulfate heptahydrate . This method is efficient and environmentally friendly .

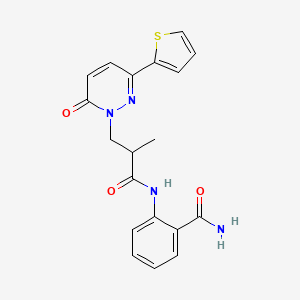

Molecular Structure Analysis

The molecular formula of “N-Cbz-N-ethyl-glycine” is C12H15NO4 . The InChI code is 1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) .

Chemical Reactions Analysis

“N-Cbz-N-ethyl-glycine” can undergo various chemical reactions. For instance, it can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .

Physical and Chemical Properties Analysis

“N-Cbz-N-ethyl-glycine” is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 237.26 . The storage temperature is 2-8°C .

Applications De Recherche Scientifique

Protection des groupes amines

La N-Cbz-N-éthyl-glycine, ou plus communément appelée groupe carboxybenzyle (Cbz), est largement utilisée pour protéger les amines, en particulier en chimie des acides aminés . Cette protection est essentielle à la synthèse des peptides . Le groupe Cbz peut être installé et retiré dans des conditions relativement douces .

Synthèse peptidique

Le groupe Cbz joue un rôle crucial dans la synthèse peptidique . Il permet la protection sélective des groupes amines, permettant la formation de liaisons peptidiques entre les acides aminés . Cela a été déterminant dans la synthèse de peptides complexes, y compris l'insuline .

Protection orthogonale

Dans la synthèse de molécules complexes, où plusieurs groupes protecteurs sont présents sur la même molécule, le groupe Cbz peut être éliminé sélectivement dans des conditions spécifiques . Cette propriété, connue sous le nom d'« orthogonalité », est particulièrement utile dans la construction progressive de molécules complexes .

Synthèse de carbamates

Le groupe Cbz est un type de groupe protecteur carbamate . Les carbamates sont utiles dans la synthèse d'une variété de composés organiques . Le groupe Cbz, en particulier, peut être installé et retiré dans des conditions relativement douces, ce qui en fait un outil polyvalent en synthèse organique .

Protection régiosélective

Le groupe Cbz peut être utilisé pour la protection régiosélective des amines aromatiques . Cela permet la protection sélective d'une amine par rapport aux autres, ce qui est particulièrement utile dans la synthèse de molécules complexes comportant plusieurs groupes amines .

Synthèse de dérivés de la glycine

Le groupe Cbz peut être utilisé pour synthétiser le dérivé Cbz de la glycine à partir de la glycine et du chloroformiate de benzyle . Ce dérivé est utile dans une variété de réactions chimiques .

Mécanisme D'action

Target of Action

N-Cbz-N-ethyl-glycine is a carbamate compound that primarily targets amines . The compound is used as a protecting group for amines, which are essential for the synthesis of peptides . The role of N-Cbz-N-ethyl-glycine is to protect the amines during the synthesis process, preventing them from reacting with other compounds .

Mode of Action

N-Cbz-N-ethyl-glycine interacts with its targets (amines) by forming a carbamate bond . This bond effectively “protects” the amines, rendering them less reactive and preventing unwanted side reactions during peptide synthesis .

Biochemical Pathways

The use of N-Cbz-N-ethyl-glycine affects the biochemical pathways involved in peptide synthesis . By protecting amines, N-Cbz-N-ethyl-glycine allows for the selective reaction of other functional groups present in the amino acids . This selectivity is crucial for the successful synthesis of peptides .

Pharmacokinetics

As a protecting group, its primary role is in the synthesis process rather than being absorbed or distributed in a biological system .

Result of Action

The result of N-Cbz-N-ethyl-glycine’s action is the successful synthesis of peptides with the correct sequence of amino acids .

Action Environment

The action of N-Cbz-N-ethyl-glycine can be influenced by environmental factors such as temperature and pH . For instance, the protection of amines by N-Cbz-N-ethyl-glycine can be carried out at room temperature . Additionally, the deprotection (removal of the protecting group) can be achieved under certain conditions, such as catalytic hydrogenation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The primary role of N-Cbz-N-ethyl-glycine in biochemical reactions is to serve as a protected form of the amino acid glycine. The Cbz group shields the amine group from reacting prematurely during peptide synthesis . This protection is orthogonal to numerous other protecting groups as it’s stable to bases and acids .

Molecular Mechanism

The mechanism of action of N-Cbz-N-ethyl-glycine is based on its ability to undergo deprotection under specific conditions. The Cbz group can be removed using catalytic hydrogenation (Pd-C, H2), revealing the free amine group that can then participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of N-Cbz-N-ethyl-glycine is determined by the conditions of the reaction. The Cbz group is stable under a wide range of conditions, making it suitable for multi-step syntheses . It can be readily removed when desired via hydrogenolysis .

Propriétés

IUPAC Name |

2-[ethyl(phenylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBJYOJPUHTWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2464019.png)

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2464022.png)

![6-[3-[(4-Bromophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2464023.png)

![3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2464026.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)azetidin-3-amine](/img/structure/B2464027.png)

![3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile](/img/structure/B2464033.png)

![3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2464037.png)